6-Chloro-1-methyl-n-(4-nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
CAS No. |
5444-57-5 |
|---|---|
Molecular Formula |
C12H9ClN6O2 |
Molecular Weight |
304.69 g/mol |
IUPAC Name |
6-chloro-1-methyl-N-(4-nitrophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H9ClN6O2/c1-18-11-9(6-14-18)10(16-12(13)17-11)15-7-2-4-8(5-3-7)19(20)21/h2-6H,1H3,(H,15,16,17) |
InChI Key |
SVEBVCQIJLEARU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Ortho-Amino Esters with Nitriles
A foundational approach to synthesizing pyrazolo[3,4-d]pyrimidine derivatives involves the cyclization of ortho-amino esters of pyrazole with various nitriles under acidic conditions. This method has been applied to produce pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, which are structurally related to the target compound.
Conventional Method : A mixture of the ortho-amino ester (10 mM) and aliphatic or aromatic nitriles (15 mM) in dioxane is treated with dry hydrogen chloride gas. The reaction proceeds for approximately 6 hours, after which the mixture is quenched on ice and basified with sodium hydroxide solution. The precipitate is filtered, dried, and recrystallized to yield the product with good to excellent yields.
Microwave-Assisted Synthesis : This contemporary technique accelerates the reaction, improves yield, and simplifies workup, making it favorable for medicinal compound synthesis, including pyrazolo[3,4-d]pyrimidine derivatives.
Tandem Aza-Wittig and Annulation Reactions
Another synthetic route involves tandem aza-Wittig and annulation reactions starting from iminophosphorane intermediates, aromatic isocyanates, and hydrazine. This approach regioselectively yields 5-amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, which can be further transformed into fused heterocycles.
The reaction proceeds with isolated yields ranging from 52% to 92%, followed by treatment with triethyl orthoformate to afford triazolo-fused derivatives in 62% to 94% yields.
Structural confirmation is achieved through IR, NMR, mass spectrometry, elemental analysis, and X-ray crystallography.
Specific Preparation Methods for 6-Chloro-1-methyl-N-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
While direct literature on the exact preparation of this compound is limited, closely related synthetic protocols for analogous compounds provide a reliable framework.
Nucleophilic Aromatic Substitution on 4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
A key intermediate, 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine , undergoes nucleophilic aromatic substitution (SNAr) with aniline derivatives to install the amino substituent at the 4-position.
Reaction Conditions : The dichloro precursor (300 mg, 1.50 mmol) is reacted with the corresponding aniline derivative (1.50 mmol) in N,N-dimethylformamide (DMF) at 100 °C for 5 hours in the presence of N-ethyl-N,N-diisopropylamine as a base.
Workup : After cooling, the reaction mixture is diluted with water, and the precipitated product is filtered, washed, and dried under vacuum.
Yield and Purity : This method typically affords the target compound in high yield (up to 98%) with good purity, as confirmed by 1H NMR and mass spectrometry.
Alternative Conditions Using Triethylamine and Tetrahydrofuran
A similar substitution can be performed in tetrahydrofuran (THF) with triethylamine as the base at 50 °C. The reaction is monitored by LC-MS and allowed to proceed overnight to ensure completion.
The product is purified by normal phase chromatography, yielding the desired compound as a solid with high purity.
Comparative Data Table of Preparation Conditions
| Preparation Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Cyclization of ortho-amino ester with nitriles | Ortho-amino ester + aromatic nitriles + dry HCl gas | Dioxane | Room temp | 6 hours | Good to excellent | Conventional method; followed by basification |
| Microwave-assisted cyclization | Same as above, microwave irradiation | Dioxane | Elevated | Minutes | Higher yields | Faster, better workup |
| Tandem aza-Wittig and annulation | Iminophosphorane + aromatic isocyanates + hydrazine | Not specified | Not specified | Not specified | 52–92% | Regioselective synthesis of related derivatives |
| SNAr substitution on 4,6-dichloro precursor | 4,6-dichloro-1-methyl-pyrazolo[3,4-d]pyrimidine + aniline derivative + base | DMF | 100 °C | 5 hours | Up to 98% | High yield, high purity confirmed by NMR and MS |
| SNAr substitution alternative | Same as above with triethylamine base | THF | 50 °C | Overnight | High | Purified by chromatography |
Summary of Analytical Characterization
Nuclear Magnetic Resonance (NMR) : 1H NMR spectra confirm the presence of characteristic aromatic and methyl protons. For example, singlets at ~3.9 ppm correspond to methyl groups, while aromatic protons appear between 7.5 and 8.3 ppm.
Mass Spectrometry (MS) : Electrospray ionization (ESI) positive mode shows molecular ion peaks consistent with the expected molecular weight of the target compound, e.g., m/z 326 (M+H)+.
Elemental Analysis and X-ray Crystallography : Used in related pyrazolo[3,4-d]pyrimidine derivatives to confirm molecular structure and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 6-chloro group serves as the primary site for nucleophilic displacement. This reactivity enables derivatization for pharmacological optimization:
Key Observations :
-
Reactions proceed via an S<sub>N</sub>Ar mechanism, accelerated by the electron-withdrawing nitro group on the phenyl ring .
-
Methylamine substitutions yield derivatives with enhanced kinase inhibition profiles (e.g., IC<sub>50</sub> values ≤ 23.6 nM against BRAF V600E) .
Electrophilic Aromatic Substitution
The 4-nitrophenyl group participates in directed electrophilic substitutions under controlled conditions:
Mechanistic Notes :
-
Nitration occurs at the meta position relative to the existing nitro group due to steric and electronic effects .
-
Bromination requires Lewis acid catalysts to overcome deactivation by the nitro substituent.
Reductive Transformations
The nitro group on the phenyl ring undergoes selective reduction:
Applications :
-
The resultant aniline derivatives serve as intermediates for coupling reactions (e.g., amide bond formation) .
Cyclocondensation Reactions
The hydrazine-adducted derivative undergoes cyclization to form fused heterocycles:
Structural Insights :
-
Cyclocondensation reactions exploit the nucleophilic NH group in the hydrazine side chain to form fused triazolo systems .
Oxidation and Functionalization
The methyl group on the pyrazole ring undergoes oxidation:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| KMnO<sub>4</sub> | H<sub>2</sub>O, 80°C, 2 h | 6-Chloro-1-(carboxylic acid)-N-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Acetone, 0°C, 1 h | 6-Chloro-1-(formyl)-N-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Applications :
-
Oxidized derivatives are precursors for esterification or amidation reactions.
Scientific Research Applications
Biological Activities
Research indicates that 6-Chloro-1-methyl-N-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits various biological activities:
- Antitumor Activity : Studies have shown that compounds with similar pyrazolo[3,4-d]pyrimidine structures can inhibit cancer cell proliferation. The presence of the nitrophenyl group may enhance its cytotoxic effects against specific cancer types.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit certain enzymes involved in cancer metabolism. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a potential candidate for developing new antibiotics or antifungal agents.
Pharmacological Applications
The pharmacological implications of this compound include:
- Drug Development : Given its structural features, this compound can serve as a lead compound for synthesizing new drugs targeting various diseases, particularly cancers and infectious diseases.
- High-throughput Screening : The compound is suitable for high-throughput screening assays aimed at identifying novel therapeutic agents due to its unique structure and biological activity.
Case Studies and Research Findings
Several studies have investigated the applications of pyrazolo[3,4-d]pyrimidines in medicinal chemistry:
Mechanism of Action
The mechanism of action of 6-Chloro-1-methyl-n-(4-nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit kinases or other proteins involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 4
A. N-(4-Chlorophenyl) Derivatives
- Example : 6-Chloro-N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
B. N-Benzyl Derivatives
- Example : N-[(4-Chlorophenyl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (6AY)
C. Alkylamine Substitutions
Variations in the Pyrazolo[3,4-d]pyrimidine Core
A. Dichloro Derivatives
- Example : 4,6-Dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
B. Sulfonyl and Alkoxy Modifications
Functional Group Impact on Bioactivity
Biological Activity
6-Chloro-1-methyl-N-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS Number: 5444-57-5) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 304.69 g/mol. It has a density of 1.65 g/cm³ and a calculated LogP value of 3.2647, indicating moderate lipophilicity which may influence its bioavailability and interaction with biological membranes .
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives, including the compound , is often attributed to their ability to inhibit various enzymes and receptors involved in disease pathways:
- Antiviral Activity : Some studies have indicated that pyrazolo derivatives exhibit antiviral properties against viruses such as herpes simplex virus type-1 (HSV-1). The activity can be influenced by specific substitutions on the pyrazole ring .
- Anticancer Activity : Research has demonstrated that compounds containing the pyrazolo structure can inhibit the growth of various cancer cell lines, including lung, breast (MDA-MB-231), and liver (HepG2) cancers. The anticancer effects are often linked to the inhibition of cellular proliferation and induction of apoptosis .
- Anti-inflammatory Effects : Some derivatives have shown potential in inhibiting inflammatory pathways by targeting kinases involved in cytokine signaling, such as MK2, which plays a role in TNF-alpha synthesis .
Case Studies
Several studies have evaluated the biological activity of this compound and related compounds:
- Study on Anticancer Activity : In vitro assays indicated that this compound exhibited significant antiproliferative activity against various cancer cell lines. For instance, it showed IC50 values ranging from 73 to 84 µM against different cancer types .
- Antiviral Efficacy : In a study focused on antiviral agents, certain pyrazolo derivatives were found to have effective EC50 values against HSV-1, suggesting that modifications in the structure could enhance antiviral potency .
Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing 6-Chloro-1-methyl-N-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, pyrazolo[3,4-d]pyrimidin-4-amine derivatives are synthesized by reacting chlorinated intermediates (e.g., 4-chloro-pyrazolo[3,4-d]pyrimidine) with substituted anilines under reflux in polar aprotic solvents like DMF or DMSO. Catalysts such as cesium carbonate or copper bromide may enhance reactivity . For instance, in a related compound, 4-chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine was reacted with aryl amines at 80–100°C for 12–24 hours, yielding derivatives with >75% purity after chromatographic purification .
Q. How is the purity of this compound assessed in academic research?
- Methodological Answer : Purity is evaluated via high-performance liquid chromatography (HPLC) with UV detection (e.g., λ = 254 nm), often achieving >95% purity . Mass spectrometry (HRMS or ESI-MS) and nuclear magnetic resonance (¹H/¹³C NMR) are used to confirm structural integrity. For example, HRMS data (e.g., m/z 375.1814 [M+H]⁺) and distinct NMR shifts (e.g., δ 8.24 ppm for aromatic protons) validate molecular identity .
Q. What safety precautions are recommended when handling this compound?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust. Store at –20°C in airtight containers, and dispose of waste via approved chemical disposal protocols . Safety data sheets (SDS) for related pyrazolo[3,4-d]pyrimidines highlight risks of skin/eye irritation and recommend emergency rinsing with water for 15 minutes upon exposure .
Advanced Research Questions
Q. How do substituents on the aryl group (e.g., nitro, methoxy) affect the compound’s reactivity and bioactivity?
- Methodological Answer : Electron-withdrawing groups (e.g., nitro) enhance electrophilic substitution rates by deactivating the aromatic ring, while electron-donating groups (e.g., methoxy) may stabilize intermediates. In a study, N-(4-methoxyphenyl) derivatives showed improved solubility in DMSO compared to nitro-substituted analogs, impacting pharmacokinetic properties . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to target proteins, such as kinases, by analyzing steric and electronic interactions .
Q. What catalytic systems optimize reaction yields in pyrazolo[3,4-d]pyrimidine synthesis?
- Methodological Answer : Copper(I) catalysts (e.g., CuBr) and cesium carbonate are effective in Ullmann-type coupling reactions, reducing reaction times and improving yields (e.g., 64% yield for cyclopropane-substituted derivatives) . Microwave-assisted synthesis at 150°C for 1–2 hours can further enhance efficiency by promoting rapid heating and reducing side reactions .
Q. How can spectroscopic techniques resolve structural ambiguities in pyrazolo[3,4-d]pyrimidine derivatives?
- Methodological Answer : ¹H NMR can distinguish regioisomers via coupling patterns (e.g., singlet for pyrimidine protons vs. doublets for pyrazole). For example, δ 6.97 ppm (s, 1H) in 6-(4-methoxyphenyl) derivatives corresponds to the pyrazole C5 proton . IR spectroscopy identifies functional groups (e.g., NH stretches at ~3100 cm⁻¹), while X-ray crystallography confirms absolute stereochemistry in chiral analogs .
Q. What computational methods predict the compound’s solubility and formulation stability?
- Methodological Answer : Molecular dynamics (MD) simulations using software like GROMACS can model solvation free energy in aqueous/PEG systems. Quantitative structure-property relationship (QSPR) models correlate logP values (e.g., 2.8 for nitro-substituted derivatives) with experimental solubility data . For stability, accelerated degradation studies at 40°C/75% RH over 4 weeks assess hydrolytic susceptibility, guided by HPLC monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
